Product packaging for 3-ethyl-5-methyl-1H-indole(Cat. No.:)

3-ethyl-5-methyl-1H-indole

Cat. No.: B13702721
M. Wt: 159.23 g/mol
InChI Key: AJNFUQBNLZGEQK-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1H-indole is a high-purity chemical building block designed for advanced research and development. The indole scaffold is a privileged structure in medicinal chemistry and is present in a wide range of biologically active compounds and natural products . This specific derivative, featuring ethyl and methyl substituents, offers a core template for the synthesis of novel compounds in drug discovery programs. Researchers value indole derivatives for their diverse pharmacological potential, which includes applications as allosteric modulators for cannabinoid (CB1) receptors , inhibitors of enzymes like human neutrophil elastase (HNE) , and agents with documented antiviral and anti-inflammatory activities . The structural motifs on this compound make it a particularly valuable intermediate for structure-activity relationship (SAR) studies, allowing for further functionalization and optimization to develop potent and selective therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B13702721 3-ethyl-5-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-ethyl-5-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-7,12H,3H2,1-2H3

InChI Key

AJNFUQBNLZGEQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 5 Methyl 1h Indole and Its Precursors

Classical Approaches to Indole (B1671886) Synthesis and Their Adaptations for Substituted Indoles

The classical methods for indole synthesis have been foundational in heterocyclic chemistry for over a century. nih.gov Their adaptation for the synthesis of polysubstituted indoles like 3-ethyl-5-methyl-1H-indole requires careful selection of precursors to control the final substitution pattern.

Fischer Indole Synthesis and Derivatives

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. bhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.innih.gov

For the synthesis of this compound, the logical starting materials would be (4-methylphenyl)hydrazine (also known as p-tolylhydrazine) and 2-pentanone. The p-tolylhydrazine provides the benzene (B151609) ring portion of the indole, ultimately placing the methyl group at the C5 position. 2-Pentanone serves as the carbonyl component. The reaction proceeds via the formation of the corresponding p-tolylhydrazone, which upon treatment with an acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid), undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by ammonia (B1221849) elimination and aromatization to yield the target indole. nih.gov A study focused on the synthesis of 3-ethyl indole demonstrated the viability of this general approach using butanal phenylhydrazone. researchgate.net The use of an unsymmetrical ketone like 2-pentanone can potentially lead to a mixture of isomeric indoles, although the formation of the 2,3-disubstituted product is generally favored. bhu.ac.in

Table 1: Fischer Indole Synthesis for this compound

Starting Material 1 Starting Material 2 Key Transformation Product

The Japp–Klingemann reaction offers a variation by reacting a phenyldiazonium salt with a β-keto ester or related compound to form the necessary hydrazone in situ, which then undergoes Fischer indolization. rsc.org

Nenitzescu Indole Synthesis and its Applicability

The Nenitzescu indole synthesis, reported by Costin Nenitzescu in 1929, is a powerful method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgpcbiochemres.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism consists of a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.org

Direct synthesis of this compound via the standard Nenitzescu protocol is not feasible as it inherently produces a 5-hydroxy group. However, the method is adaptable to a range of alkyl substituents on the enamine component, including ethyl groups. wikipedia.org To apply this method, one might envision a multi-step pathway starting with a methyl-substituted benzoquinone (e.g., methyl-p-benzoquinone) and an ethyl-substituted β-enamino ester. The resulting 5-hydroxy-3-ethyl-7-methyl-1H-indole derivative would then require subsequent deoxygenation of the hydroxyl group and removal or migration of the C7-methyl group, making this a less direct and more challenging route compared to other classical methods. Recent advancements have focused on improving reaction conditions using polar solvents, Lewis acid catalysis, and solid-phase techniques to enhance efficiency. wikipedia.orgnumberanalytics.com

Other Established Indolization Methods (e.g., Madelung, Reissert, Bartoli, Julia, Larock)

Several other named reactions provide strategic alternatives for constructing the indole core, each with its own set of precursors and tolerance for functional groups. nih.govnih.govchemijournal.com

Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inpcbiochemres.com To synthesize the target compound, one would require N-propionyl-2,4-dimethylaniline. The harsh conditions (typically using sodium amide or potassium t-butoxide at high temperatures) limit its use to substrates lacking sensitive functional groups, though modern variants employ milder bases like alkyllithiums. bhu.ac.in

Reissert Synthesis: The Reissert synthesis is a multi-step sequence starting with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester. bhu.ac.in For the target compound, 4-methyl-2-nitrotoluene would be the starting point. Subsequent reduction of the nitro group to an amine, cyclization, and decarboxylation would be required. Introducing the 3-ethyl group would necessitate further modification, making this a complex pathway.

Bartoli Indole Synthesis: This reaction provides an efficient route to 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents. bhu.ac.inpcbiochemres.com Its direct application to a 5-methyl substituted indole is not standard.

Larock Indole Synthesis: A modern and versatile method, the Larock synthesis involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. nih.gov To obtain this compound, the reaction would utilize 2-iodo-4-methylaniline (B1303665) and an alkyne such as 3-hexyne, though this specific combination may present regioselectivity challenges. The flexibility in choosing both the aniline (B41778) and alkyne components makes this a powerful strategy for creating highly substituted indoles. nih.gov

Table 2: Applicability of Other Classical Methods

Method Required Precursors for this compound Key Features
Madelung N-propionyl-2,4-dimethylaniline High-temperature, base-catalyzed intramolecular cyclization.
Reissert 4-methyl-2-nitrotoluene and a source for the C2-C3 unit Multi-step process involving condensation, reduction, and cyclization. bhu.ac.in

| Larock | 2-Iodo-4-methylaniline and an appropriate alkyne | Palladium-catalyzed annulation; offers good functional group tolerance. nih.gov |

Modern Catalytic Strategies for Regioselective Functionalization

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high regioselectivity and efficiency under milder conditions than classical methods. These strategies can be used to either construct the indole ring or functionalize a pre-existing indole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Indole Construction and Functionalization (e.g., Suzuki-Miyaura)

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions like the Suzuki-Miyaura coupling offering a robust tool for forming carbon-carbon bonds. researchgate.net This can be applied to indole synthesis in two primary ways: building the indole core or functionalizing it.

One construction strategy involves the Pd-catalyzed coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by iodocyclization to produce 3-iodoindoles. nih.gov These 3-iodoindoles can then undergo a subsequent Suzuki coupling with an appropriate boronic acid to introduce a substituent at the 3-position. nih.gov

Alternatively, and more directly, a pre-formed indole can be functionalized. The Suzuki-Miyaura reaction is highly effective for the arylation of halogenated indoles. rsc.orgnih.gov For the synthesis of this compound, a plausible route would involve the Suzuki coupling of 3-bromo-5-methylindole with ethylboronic acid or a related organoboron reagent. The development of ligands and water-based reaction media has made these reactions more sustainable and applicable to unprotected indoles. rsc.org For instance, the successful double Suzuki-Miyaura coupling to create 5,7-diarylindoles in water demonstrates the power of this method for functionalizing the indole's benzene ring. rsc.org A similar strategy could be envisioned where a 3,5-dihaloindole is selectively functionalized.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling Strategy

Substrate Coupling Partner Catalyst System (Example) Product
3-Bromo-5-methylindole Ethylboronic acid Pd(PPh₃)₄ / Base This compound

Copper-Catalyzed and Other Transition Metal-Mediated Approaches for 3-Substituted Indoles

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for indole synthesis and functionalization. nih.govresearchgate.net Numerous methods have been developed for the synthesis of 3-substituted indoles using copper catalysts. du.ac.irrsc.org

One approach involves the copper-catalyzed intramolecular C-H amination for the synthesis of the indole core itself. researchgate.net More relevant to the target compound is the direct functionalization of a pre-existing indole. The regioselective 3-acylation of indoles, including 5-methylindole (B121678), has been demonstrated, indicating the feasibility of targeting the C3 position on this specific scaffold. nih.gov While this introduces an acyl group, subsequent reduction could yield the desired ethyl group.

Direct C-H functionalization offers a more atom-economical route. Copper-catalyzed tandem reactions can be used to construct 2,3-disubstituted indoles. researchgate.net Furthermore, copper-catalyzed methods for the synthesis of 3-substituted indoles via multicomponent reactions involving an indole, an aldehyde, and another nucleophile are well-established, highlighting the versatility of copper in mediating the formation of C-C bonds at the indole C3 position. rsc.org A hypothetical direct synthesis could involve the copper-catalyzed C-H ethylation of 5-methylindole, although this remains a challenging transformation. A more practical approach would be the coupling of a 5-methylindole derivative with an ethyl source under copper catalysis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indoles aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. While direct examples for this compound are not always explicitly detailed, the general strategies are broadly applicable.

Environmentally benign approaches often focus on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. rsc.orgscirp.orgthieme-connect.com For instance, the Fischer indole synthesis, a classic method for preparing the indole core, has been successfully performed in water using SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org This method offers the advantage of easy product separation and catalyst reuse, aligning with green chemistry's goal of waste reduction. rsc.org Similarly, reactions in aqueous ethanol, catalyzed by natural acids like lemon juice, have been used for the synthesis of bis(indolyl)methanes, demonstrating the potential for using biodegradable and non-toxic catalysts. scirp.org

Microwave-assisted synthesis represents another key green methodology, often leading to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating. asianpubs.orgnih.gov This technique has been applied to various indole syntheses, including the Mannich reaction to produce 3-substituted indoles and intramolecular coupling reactions. asianpubs.orgscispace.com The combination of microwave irradiation with ionic liquids can further enhance reaction efficiency and regioselectivity in processes like Friedel-Crafts acylation. nih.gov

Solvent-free, or solid-state, reactions also contribute to greener synthesis by eliminating the need for solvents altogether, which reduces waste and simplifies purification. cdnsciencepub.comopenmedicinalchemistryjournal.com Task-specific ionic liquids have been employed as catalysts in solvent-free Michael additions to create 3-substituted indoles at room temperature. cdnsciencepub.com

Table 1: Green Chemistry Approaches in Indole Synthesis

Green Principle Methodology Example Reaction Advantages
Use of Safer Solvents Aqueous media, Ionic Liquids Fischer indole synthesis in water rsc.org Reduced toxicity, catalyst recycling, easy separation rsc.org
Energy Efficiency Microwave Irradiation Mannich reaction for 3-substituted indoles asianpubs.org Shorter reaction times, higher yields asianpubs.org
Waste Prevention Solvent-free reactions Michael addition using ionic liquid catalyst cdnsciencepub.com No solvent waste, simplified workup cdnsciencepub.com

Multi-Component Reactions for Direct Access to Functionalized Indoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity.

Several MCRs provide direct access to highly functionalized indole and bis-indole derivatives. nih.govtandfonline.comacs.org For example, a one-pot, two-step, three-component reaction involving indoles, acenaphthylene-1,2-dione, and enaminones can produce complex bis-indoles with high regioselectivity. nih.govacs.org Another efficient protocol involves the reaction of anilines, arylglyoxals, and 1,3-dicarbonyl compounds in a deep eutectic solvent (DES) like choline (B1196258) chloride/oxalic acid to yield functionalized indoles. tandfonline.com The use of a biodegradable and reusable DES further enhances the green credentials of this method. tandfonline.com

These one-pot syntheses are attractive because they avoid the isolation of intermediates, which saves time, resources, and reduces waste. nih.gov The ability to systematically vary the starting components allows for the creation of a library of diverse indole derivatives for screening in drug discovery and materials science.

Derivatization and Functional Group Interconversions on the Indole Core

Functionalization of the pre-formed indole nucleus is a powerful strategy for synthesizing specific derivatives like this compound. This involves a range of reactions that target specific positions on the indole ring.

Strategies for Alkylation (specifically at C-3 and N-1)

The alkylation of indoles can occur at either the nitrogen (N-1) or the C-3 position, and controlling the regioselectivity is a key challenge. The C-3 position is intrinsically more nucleophilic, making it the preferred site for electrophilic substitution. nih.gov However, the reaction conditions, catalyst, and nature of the substrates can be tuned to favor one position over the other.

C-3 Alkylation: Friedel-Crafts-type alkylations are commonly used to introduce alkyl groups at the C-3 position. For instance, the alkylation of 5-methylindole with allyl esters has been achieved in high yield using an amphiphilic resin-supported palladium complex in water. mdpi.com Transition metal catalysts, such as those based on ruthenium or palladium, can facilitate the alkylation of indoles with alcohols, providing a greener alternative to alkyl halides. umb.edu

N-Alkylation vs. C-3 Alkylation: Achieving selective N-alkylation often requires specific strategies to overcome the inherent reactivity of the C-3 position. nih.gov One approach involves using a catalyst system that directs the alkylating agent to the nitrogen atom. For example, iron catalysts typically promote C-3 alkylation of indoles, but the selectivity can be switched towards N-alkylation by starting with indoline (B122111) derivatives. researchgate.net A copper hydride (CuH) catalyzed system allows for a ligand-controlled regiodivergent synthesis, where the choice of a specific phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS or Ph-BPE) dictates whether N- or C-3 alkylation occurs. nih.govmit.edu Similarly, dinuclear zinc-ProPhenol catalysts have shown high selectivity for the N-alkylation of various indole analogs. nih.gov Using alcohols as alkylating agents in water with an iridium catalyst can also provide regio-selective access to both N- and C3-alkylated indoles. organic-chemistry.org

Table 2: Regioselective Alkylation of Indoles

Position Method Catalyst/Reagent Substrate Example Key Feature
C-3 Friedel-Crafts Alkylation Pd-complex in water 5-methylindole mdpi.com High C-3 selectivity in an aqueous medium.
C-3 Borrowing Hydrogen RuCl2(PPh3)3 Indole and benzyl (B1604629) alcohol umb.edu Uses alcohols as green alkylating agents.
N-1 Ligand-Controlled Alkylation CuH / DTBM-SEGPHOS N-(benzoyloxy)indoles nih.gov Ligand choice determines N- vs C-3 selectivity. nih.gov

Acylation and Formylation Reactions

Acylation and formylation are fundamental transformations for introducing carbonyl functionality onto the indole ring, primarily at the C-3 position.

Acylation: The Friedel-Crafts acylation is a classic method for this purpose. nih.gov The reaction of 5-methylindole or 5-methoxyindole (B15748) with acid anhydrides, catalyzed by yttrium triflate Y(OTf)₃ in an ionic liquid, proceeds with high regioselectivity for the 3-position. nih.gov The use of a deep eutectic solvent like [CholineCl][ZnCl₂]₃ under microwave irradiation also provides an efficient and green method for the 3-acylation of substituted indoles, including 5-methylindole, with minimal N-acylated byproducts. rsc.org

Formylation: The Vilsmeier-Haack reaction is the most common method for the 3-formylation of indoles. pcbiochemres.com It typically uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). pcbiochemres.comorgchemres.org The reaction proceeds via an electrophilic attack on the electron-rich C-3 position of the indole. Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction that avoid stoichiometric amounts of corrosive POCl₃, making the process milder and more suitable for late-stage formylation of complex molecules. acs.orgorgsyn.org

Halogenation and Subsequent Cross-Coupling

The introduction of a halogen atom onto the indole ring provides a versatile handle for further functionalization through cross-coupling reactions. This two-step sequence allows for the installation of a wide variety of substituents that are not accessible through direct methods.

Halogenation: The regioselectivity of indole halogenation depends on the specific halogenating agent and reaction conditions.

Cross-Coupling Reactions: Haloindoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling, which pairs a halo-arene with a boronic acid or ester, is particularly widely used. For example, 5-bromoindole (B119039) can be coupled with a range of aryl boronic acids under mild, aqueous, and aerobic conditions, which is notable as unprotected haloindoles can be challenging substrates. nih.govrsc.orgresearchgate.net This strategy allows for the synthesis of C-5 arylated indoles, demonstrating the utility of the halogenation/cross-coupling sequence for creating diverse indole derivatives.

Synthetic Routes to Isomeric and Analogous this compound Derivatives

The synthesis of isomers and analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves either building the indole core with the desired substitution pattern from the outset or functionalizing a different starting indole.

For example, the synthesis of 2-ethyl-5-methyl-1H-indole derivatives can be approached through different strategies. The Bischler-Möhlau indole synthesis, which involves the condensation of an α-halo-ketone with an aniline, can yield 2-substituted indoles, although regioselectivity can be a challenge. researchgate.net

The synthesis of other positional isomers, such as 7-methylindoles , can be achieved through regioselective alkylation of a tetrahydroindolone precursor. core.ac.uk By choosing the appropriate base (e.g., LDA vs. LiHMDS), alkylation can be directed to either the C-5 or C-7 position of the precursor, which is then converted to the corresponding methylindole. core.ac.uk

Analogs with different alkyl groups or additional substituents can be prepared using the functionalization methods described previously. For instance, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a key intermediate that can be synthesized via the Nenitzescu reaction and subsequently functionalized to produce a variety of analogs. medchemexpress.comresearchgate.netbio-connect.nl Similarly, ethyl 5-methylindole-2-carboxylate serves as a reactant for various transformations, including Friedel-Crafts acylation and the preparation of anti-inflammatory agents. sigmaaldrich.comcymitquimica.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Bis(indolyl)methanes
Acenaphthylene-1,2-dione
Choline chloride
Oxalic acid
5-methylindole
DTBM-SEGPHOS
Ph-BPE
N-(benzoyloxy)indoles
Yttrium triflate
Phosphorus oxychloride
N,N-dimethylformamide
5-bromoindole
2-ethyl-5-methyl-1H-indole
7-methylindole
Tetrahydroindolone
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

State of the Art Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-ethyl-5-methyl-1H-indole, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon resonances.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0 ppm), with its exact chemical shift being sensitive to solvent and concentration. The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 7.0-7.5 ppm. Specifically, the H-4 proton should appear as a singlet or a narrow doublet, the H-6 proton as a doublet, and the H-7 proton as a doublet. The proton at the C-2 position of the indole ring is also expected to produce a signal in the aromatic region. The ethyl group at C-3 would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the δ 2.7-2.8 ppm and δ 1.2-1.3 ppm regions, respectively. The methyl group at C-5 would appear as a sharp singlet around δ 2.4-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal ten distinct signals, corresponding to the ten unique carbon atoms in the asymmetric half of the molecule (assuming free rotation of the substituent groups). The chemical shifts provide insight into the electronic environment of each carbon. A general procedure for recording ¹³C NMR involves using deuterated solvents like CDCl₃. rsc.org The aromatic carbons of the indole ring would resonate in the typical range of δ 110-140 ppm. The ethyl and methyl substituent carbons would appear in the upfield aliphatic region (δ 9-30 ppm). rsc.org

2D-NMR: To confirm the assignments from 1D spectra, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. A COSY spectrum would establish the coupling relationships between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group. HSQC would correlate each proton with its directly attached carbon atom. HMBC is crucial for identifying long-range (2-3 bond) correlations, which would definitively place the ethyl group at the C-3 position and the methyl group at the C-5 position by showing correlations from the substituent protons to the carbons of the indole core. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general principles and data for related indole structures. Actual experimental values may vary.

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
N-H~8.0 (broad s)-
C2-H~7.0 (s)~122
C4-H~7.4 (s)~120
C6-H~7.0 (d)~123
C7-H~7.1 (d)~111
C5-CH₃~2.4 (s)~21
C3-CH₂CH₃~2.7 (q)~18
C3-CH₂CH₃~1.3 (t)~14
C2-~122
C3-~115
C3a-~128
C4-~120
C5-~129
C6-~123
C7-~111
C7a-~135

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak would be the N-H stretching vibration of the indole ring, which is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), while the aliphatic C-H stretches of the ethyl and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). Stretching vibrations corresponding to the C=C bonds within the aromatic and heterocyclic rings would be found in the 1450-1620 cm⁻¹ region. scispace.com C-N stretching vibrations are also expected in the fingerprint region (1200-1350 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound Note: These are typical wavenumber ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretch3300 - 3500
Aromatic C-HStretch3050 - 3150
Aliphatic C-HStretch2850 - 2975
Aromatic C=CStretch1450 - 1620
C-NStretch1200 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is the foundation for understanding its photophysical properties. Indole and its derivatives are well-known chromophores. researchgate.net

The UV-Vis absorption spectrum of this compound in a non-polar solvent like hexane (B92381) is expected to show two main absorption bands, characteristic of the indole scaffold. These correspond to the ¹Lₐ ← ¹A (around 270-280 nm) and ¹Lₑ ← ¹A (around 280-290 nm) π→π* transitions. The position and intensity of these bands can be influenced by solvent polarity. In more polar solvents, a bathochromic (red) shift of these absorption maxima is often observed due to dipole-dipole interactions. Upon excitation, indole derivatives typically fluoresce. The emission spectrum would be expected to show a single broad band at a longer wavelength than the absorption, with the exact emission maximum also being solvent-dependent.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in materials science and as biological probes. For indole derivatives, quantum yields and lifetimes can vary significantly with substitution and solvent environment. mdpi.com While specific values for this compound are not documented in the searched literature, they would be determined experimentally using standard spectrofluorometers and time-resolved fluorescence techniques.

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption and emission bands with a change in solvent polarity. By analyzing the Stokes shift (the difference between the absorption and emission maxima) in a series of solvents with varying polarity, it is possible to probe the change in the molecule's dipole moment between the ground and excited states. Theoretical models and equations, such as the Lippert-Mataga equation, are used to correlate the spectral shifts with solvent polarity functions to estimate the excited-state dipole moment. This analysis provides valuable insight into the intramolecular charge transfer (ICT) character of the electronic transitions. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₁H₁₃N), the calculated monoisotopic mass is 159.1048 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 159. This peak is typically prominent in aromatic compounds due to the stability of the indole ring system.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for alkyl-substituted indoles is the cleavage of the benzylic bond (the bond between the indole C-3 and the ethyl group). The dominant fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable quinolinium-like cation, which would result in a significant peak at m/z 144 (M-15). Another possible fragmentation is the loss of the entire ethyl group, though this is generally less favorable than the loss of a methyl radical. The presence of a nitrogen atom means the molecular ion has an odd mass, which is consistent with the nitrogen rule in mass spectrometry. msu.edulibretexts.org

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its isolation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds like many indole derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

While specific experimental data for the HPLC analysis of this compound is not widely published in publicly accessible literature, a typical analysis would involve the parameters outlined in the hypothetical data table below. The conditions are based on established methods for similar indole derivatives. nih.govnotulaebotanicae.ronih.gov The retention time (t_R) would be a key parameter for identification, while the peak area from the chromatogram would be used for quantification and purity assessment.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water gradient
Detector UV-Vis (typically at 220 nm and 280 nm for indoles)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10 µL
Expected Retention Time (t_R) Dependent on exact conditions, but would be a characteristic value

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the identification and quantification of volatile compounds. This compound, being a relatively small molecule, can be analyzed by GC-MS, often after derivatization to increase its volatility, although direct analysis is also possible.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. The National Institute of Standards and Technology (NIST) library is a common database used to match these fragmentation patterns. caymanchem.com

Table 2: Hypothetical GC-MS Data for this compound

Parameter Value
Column DB-5ms or similar non-polar capillary column
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M+) m/z 159
Key Fragmentation Peaks Characteristic fragments resulting from the loss of ethyl and methyl groups

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Currently, there is no published crystal structure for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. However, the crystallographic data for closely related indole derivatives provide insight into the expected structural features. nih.goviucr.orgresearchgate.net For instance, the indole ring system is generally planar. The crystal packing would likely be influenced by intermolecular interactions such as N-H···π or C-H···π stacking.

Should a crystal structure of this compound be determined, the resulting data would be presented in a format similar to the hypothetical table below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pnma
Unit Cell Dimensions (a, b, c, α, β, γ) Specific Å and ° values defining the unit cell
Volume (V) ų
Z (molecules per unit cell) Integer value
Calculated Density (D_calc) g/cm³
Bond Lengths and Angles Precise measurements for all bonds and angles in the molecule
Torsion Angles Defining the conformation of the ethyl group relative to the indole ring

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-ethyl-5-methyl-1H-indole, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional shape (geometry optimization) and to analyze its electronic properties. ajchem-a.comiucr.org The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles that characterize its structure.

These calculations confirm the planarity of the indole (B1671886) ring system, which is characteristic of aromatic compounds, while the ethyl and methyl substituents adopt conformations that minimize steric hindrance and maximize electronic stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. ajchem-a.comtandfonline.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, as it requires less energy for electronic excitation. crimsonpublishers.com This can influence its biological activity. crimsonpublishers.com For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution varies depending on the substituents. researchgate.net The analysis of these orbitals helps predict how this compound might participate in charge-transfer interactions. ajchem-a.com

Table 1: Calculated Frontier Orbital Energies and Energy Gap for this compound (Representative Values)
ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like nitrogen, and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms, which are attractive to nucleophiles. researchgate.net For this compound, the MEP map would highlight the electron-rich nature of the indole nucleus, particularly around the nitrogen atom, and the relatively positive potential on the N-H proton, indicating its potential role as a hydrogen bond donor. ajchem-a.comscispace.com

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. crimsonpublishers.comtandfonline.com Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. tandfonline.com Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." crimsonpublishers.com

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. tandfonline.com

Electrophilicity Index (ω): This index quantifies the energy stabilization when a system acquires additional electronic charge from the environment. It is defined as ω = μ² / 2η. tandfonline.comtandfonline.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. sci-hub.se This descriptor is often used in toxicity predictions, as high electrophilicity can be associated with interactions with biological nucleophiles. researchgate.net

Table 2: Global Reactivity Descriptors for this compound (Representative Values)
DescriptorCalculated Value (eV)
Chemical Hardness (η)2.45
Chemical Potential (μ)-3.40
Electrophilicity Index (ω)2.36
Global Softness (S)0.204

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations identify a molecule's lowest-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a flexible molecule like this compound, particularly concerning the rotation of the ethyl group, MD simulations can explore its conformational space. researchgate.net These simulations, often performed in a simulated solvent environment, help identify the most populated and stable conformations, revealing how the molecule might behave in a realistic biological setting. tandfonline.com This analysis is crucial for understanding how the molecule's shape might adapt to fit into a receptor's binding site. mdpi.com

Chemical Reactivity and Advanced Transformation Pathways

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is highly susceptible to electrophilic attack due to its high electron density, particularly at the C3 position of the pyrrole (B145914) ring, which is reported to be about 10¹³ times more reactive than benzene (B151609). wikipedia.orgbhu.ac.in However, in 3-ethyl-5-methyl-1H-indole, the C3 position is already substituted. Consequently, electrophilic substitution is directed to other positions.

Generally, for 3-substituted indoles, electrophilic attack occurs preferentially at the C2 position of the pyrrole ring, followed by the C6 and C4 positions of the benzene ring. bhu.ac.inrsc.org The presence of the electron-donating methyl group at C5 enhances the electron density of the benzene part of the molecule, further activating it towards electrophilic substitution. The formation of 2,3-disubstituted indoles from 3-substituted indoles often proceeds through the initial formation of a 3,3-disubstituted indolenine intermediate, which then undergoes rearrangement. rsc.org

Common electrophilic substitution reactions for indoles include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C2 position.

Nitration: Nitration of 3-substituted indoles typically requires non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization and can result in substitution at various positions, with the C2 and C6 positions being likely candidates. bhu.ac.in

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, would also be expected to occur at the C2 position, or potentially on the benzene ring at C4 or C6.

The specific regioselectivity in this compound would be a result of the interplay between the directing effects of the indole nitrogen, the C3-ethyl group, and the C5-methyl group.

Nucleophilic Reactivity and Substitution Reactions

The nucleophilicity of this compound is centered on two main sites: the nitrogen atom of the pyrrole ring and, under certain conditions, the C2 position.

N-H Acidity and N-Functionalization: The N-H proton of the indole ring is weakly acidic (pKa ≈ 16-17) and can be deprotonated by strong bases like sodium hydride (NaH), organolithium reagents (e.g., n-butyllithium), or Grignard reagents to form an indolyl anion. bhu.ac.inresearchgate.netresearchgate.net This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-alkylation, N-acylation, or N-arylation. researchgate.netresearchgate.net This N-functionalization is a key strategy for modifying the properties of indole derivatives. semanticscholar.orgresearchgate.netrsc.org

C2-Metalation: While less common than N-deprotonation, direct metalation at the C2 position can be achieved using strong bases, often directed by a suitable group on the nitrogen atom. The resulting C2-lithiated or C2-magnesiated indole can then react with electrophiles to introduce substituents at this position.

The table below summarizes the expected outcomes of nucleophilic reactions involving this compound.

Reaction TypeReagent/ConditionsExpected Product
N-Alkylation1. NaH, DMF2. Alkyl Halide (R-X)1-Alkyl-3-ethyl-5-methyl-1H-indole
N-Acylation1. NaH, THF2. Acyl Chloride (RCOCl)1-Acyl-3-ethyl-5-methyl-1H-indole
N-ArylationCu or Pd catalyst, Base1-Aryl-3-ethyl-5-methyl-1H-indole

Oxidation and Reduction Processes of the Indole Core and Side Chains

Both the indole core and its alkyl side chains can undergo oxidation and reduction, depending on the reagents and reaction conditions.

Oxidation:

Indole Ring: The electron-rich indole ring is susceptible to oxidation. Autoxidation of 2,3-dialkylindoles, for instance, can lead to the formation of 3-hydroperoxyindolenines. cdnsciencepub.comresearchgate.net For 2-ethyl-3-methylindole, autoxidation yields 2-acetyl-3-methylindole, proceeding through a 3-hydroperoxyindolenine intermediate. cdnsciencepub.comresearchgate.net By analogy, this compound could undergo similar transformations, potentially leading to oxidation at the C2 position or cleavage of the pyrrole ring under stronger oxidative conditions (e.g., with ozone, potassium permanganate). evitachem.comsci-hub.st

Side Chains: The ethyl group at C3 could potentially be oxidized at the benzylic-like position to form a hydroxyl or carbonyl group, although the reactivity of the indole ring itself often dominates.

Reduction:

Indole Ring: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, to a perhydroindole. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is a common method. dicp.ac.cn The choice of catalyst and conditions can influence the extent of reduction. Reduction can also be achieved with reducing agents like sodium cyanoborohydride in acidic media. bhu.ac.in

Side Chains: The alkyl side chains (ethyl and methyl) are generally resistant to reduction under conditions used to reduce the indole ring.

Cyclization Reactions Involving this compound as a Precursor

While the pre-existing substitution at C3 blocks the most common cyclization pathway (the Pictet-Spengler reaction), this compound can serve as a precursor for more complex polycyclic systems through other strategies. acs.orgrsc.orgtandfonline.commdpi.com

Intramolecular Cyclizations: If a suitable functional group is introduced, typically via N-alkylation, intramolecular cyclization can occur. For example, an N-alkylated indole with a terminal alkyne can undergo gold-catalyzed or base-supported cyclization to form new fused-ring systems. acs.org Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-arylated or N-alkylated indoles to form novel pyrrole-fused aromatic compounds. acs.orgorganic-chemistry.org

Ring Expansion: Under specific catalytic conditions, 2,3-disubstituted indoles can undergo ring expansion reactions. For example, reacting with propargylic alcohols in the presence of a catalyst like TsOH can lead to the formation of benzo[b]azepine derivatives through a selective C2-C3 bond cleavage and ring expansion. bohrium.com

Mechanism of Action in Specific Organic Transformations (e.g., cascade reactions)

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity. rsc.org Indole derivatives are excellent substrates for such transformations.

In the context of this compound, a cascade reaction could be initiated by functionalizing the nitrogen atom. For instance, a palladium-catalyzed cascade involving an N-substituted indole could lead to the construction of polycyclic indole scaffolds. rsc.org

A plausible mechanistic pathway for a cascade reaction could involve the following steps:

N-Functionalization: The indole nitrogen acts as a nucleophile, reacting with a bifunctional reagent that contains another reactive site.

Initial Cyclization/Coupling: An intramolecular reaction, often metal-catalyzed, occurs. For example, a Heck reaction could take place between the C2-position of the indole and a tethered alkene. thieme-connect.com

Secondary Cyclization/Rearrangement: The intermediate formed in the first cyclization undergoes a subsequent transformation. This could be another cyclization, an electrocyclization, or a rearrangement to yield the final, complex polycyclic product.

For example, a Brønsted acid/palladium-complex promoted cascade can transform aminoketones and aldehydes into chiral 2,3-disubstituted indolines through a sequence involving condensation, reductive alkylation, and hydrogenation. dicp.ac.cn While starting from different precursors, this illustrates the power of cascade reactions to build complex indole-related structures.

Mechanistic Biological Studies in Vitro and Molecular Level

In Vitro Antineoplastic Activity Research

Derivatives built upon the indole (B1671886) framework have been a significant area of investigation in oncology for their potential to combat cancer cell growth through various mechanisms.

Cell Line Growth Inhibition and Antiproliferative Effects

The antiproliferative activity of indole derivatives has been demonstrated across a variety of human cancer cell lines. The core structure is often modified to enhance potency and selectivity. For example, a series of 5-substituted-3-ethylindole-2-carboxamides showed significant antiproliferative activity against four different cancer cell lines, with mean GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 193 nM. nih.govresearchgate.net The most potent of these derivatives, compounds 5g, 5i, and 5j, had GI50 values of 55 nM, 49 nM, and 37 nM, respectively, which are comparable to the reference drug erlotinib (B232) (GI50 of 33 nM). nih.govresearchgate.net

Similarly, studies on 3-methyl-2-phenyl-1H-indole derivatives found that many exhibited significant antiproliferative effects, with GI50 values in the micromolar range (2.0 to 18 μM) against human cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cell lines. acs.org Another study on indolylquinoline derivatives identified that 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ) could inhibit the proliferation of human liver cancer cells (HepG2) in a dose-dependent manner, with an IC50 value of 5 μM. spandidos-publications.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

Beyond inhibiting proliferation, many indole derivatives actively induce programmed cell death, or apoptosis, in cancer cells. The indolylquinoline derivative EMMQ was found to induce apoptosis in liver cancer cells by activating p53 and γ-H2AX, which are markers for DNA damage. spandidos-publications.com This activation led to a cascade of events, including damage to mitochondrial function and the release of cytochrome c, ultimately triggering apoptosis. spandidos-publications.com

Cell cycle arrest is another key mechanism. Arylthioindole derivatives, which are potent antitubulin agents, cause a significant accumulation of HeLa cells in the G2/M phase of the cell cycle within 24 hours of treatment. csic.es This arrest of mitotic progression prevents the cancer cells from dividing and leads to cell death. nih.gov Similarly, neocryptolepine (B1663133) analogs, which are based on an indoloquinoline structure, were shown by flow cytometry to cause cell cycle arrest in the G0/G1, S, and G2/M phases, with a distinct peak indicating an apoptotic cell population. mdpi.com Novel indole retinoid derivatives have also been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HL-60 leukemia cells. researchgate.net

Interference with Microtubule Dynamics and Tubulin Polymerization

Microtubules are essential components of the cellular skeleton and the mitotic spindle, making them a prime target for anticancer drugs. The indole scaffold is a "privileged" structure found in many natural and synthetic compounds that inhibit tubulin polymerization. mdpi.com Arylthioindoles (ATIs) are a class of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. csic.esnih.gov This binding disrupts the normal dynamics of microtubule assembly and disassembly, which is critical for cell division, leading to mitotic arrest and cell death. nih.govmdpi.com

Studies have shown that certain indole derivatives can be more potent at destabilizing microtubules than the well-known agent colchicine. acs.org For instance, a new class of sulfur-spaced TMP derivatives bearing a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization, with one compound having an IC50 value of 0.58 µM. mdpi.com Molecular modeling studies confirm that these compounds often bind in the colchicine site of tubulin, forming a hydrogen bond between the indole nitrogen and the amino acid Thr179. csic.es Azaindole derivatives have also been identified as inhibitors of microtubule polymerization that compete with colchicine for binding to tubulin. nih.gov

Enzyme Inhibition Mechanisms

Indole derivatives have been designed and discovered to be effective inhibitors of several key enzymes implicated in disease, including those involved in inflammation and viral replication.

Research has focused on developing indole-based compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. mdpi.comresearchgate.net The dual inhibition is a strategic approach to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com For instance, certain diphenylthiazole-based indole derivatives showed excellent COX-2 inhibitory activity, with IC50 values ranging from 0.98 to 1.23 μM, while others demonstrated superior 5-LOX inhibitory activity with an IC50 of 5.78 μM. researchgate.net

In the realm of antiviral research, indole derivatives have been identified as potential inhibitors of HIV integrase, an enzyme crucial for viral replication. nih.gov Some of these compounds have shown strong inhibitory activity with IC50 values as low as 0.13 μM. The structural similarity between the catalytic sites of HIV integrase and RNase H has led to the exploration of dual inhibitors. nih.gov

Furthermore, a series of 5-substituted-3-ethylindole-2-carboxamides were synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). nih.govresearchgate.net The most potent compounds inhibited EGFR with IC50 values between 85 nM and 124 nM, and select derivatives also inhibited CDK2 with IC50 values as low as 33 nM. nih.govresearchgate.net

Receptor Binding and Agonism/Antagonism Studies

The indole structure is a key pharmacophore for ligands targeting various G-protein coupled receptors, including serotonin (B10506) and cannabinoid receptors.

Aminoalkylindoles (AAIs) were among the early classes of synthetic compounds found to bind to cannabinoid receptors (CB1 and CB2). mdpi.com Radioligand binding assays demonstrated that AAI compounds could displace specific cannabinoid receptor ligands, confirming their interaction with the cannabinoid system. mdpi.com More recent work has focused on developing specific antagonists, such as UVI3502, a novel antagonist/inverse agonist with high affinity for CB1 receptors and almost no affinity for CB2 receptors. biorxiv.org

In the context of serotonin receptors, cannabidiol (B1668261) (CBD), a non-psychoactive cannabinoid, was found to be a negative allosteric modulator of 5-HT3A receptors, inhibiting their function in a non-competitive manner. nih.gov Interestingly, there is evidence of cross-talk between the cannabinoid and serotonin systems; studies have shown that activation of cannabinoid receptors can lead to an upregulation and enhanced activity of 5-HT2A receptors. nih.gov This effect was preventable by a selective CB2 receptor antagonist, indicating the specific pathway involved. nih.gov

Antimicrobial Activity: Mechanisms of Bacterial and Fungal Inhibition

Indole and its derivatives are known to possess significant antimicrobial properties against a broad spectrum of bacteria and fungi. researchgate.netscirp.org The mechanism of action for their antibacterial effects is often linked to the inhibition of essential cellular processes. For example, some indole diketopiperazine alkaloids have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.94 µM. frontiersin.org

Molecular docking studies suggest that these compounds may act as inhibitors of FabH, a key and highly conserved enzyme in bacterial fatty acid synthesis that has no significant homolog in humans. frontiersin.org This makes it an attractive target for developing new antibacterial agents. frontiersin.org In general, many synthesized indole derivatives show greater activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org Various indole derivatives have also demonstrated antifungal activity against pathogenic fungi like Candida albicans and Aspergillus flavus. nih.govmdpi.com The substitution of methyl or ethyl groups on related heterocyclic rings is known to influence antifungal efficacy. mdpi.com

Antiviral Activity: Molecular Pathways of Viral Replication Inhibition

Indole derivatives have emerged as a significant class of antiviral agents, demonstrating the ability to inhibit the replication of a diverse range of viruses. researchgate.net The primary mechanism of action often involves the targeting of crucial viral proteins, thereby disrupting the viral life cycle.

Research into a novel class of indole alkaloid derivatives has revealed their potent activity against flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV). asm.orgasm.orgnih.gov Mechanism of action studies indicate that these compounds can interfere with the later stages of the viral replication cycle, specifically RNA replication and/or assembly. asm.orgnih.gov The non-structural protein NS4B, which is essential for the formation of the viral replication complex, has been identified as a key target. asm.orgnih.gov Sequencing of ZIKV mutants resistant to these indole derivatives revealed a single amino acid mutation in the transmembrane domain of the NS4B protein, confirming it as the target. asm.org

Furthermore, the non-structural protein 5 (NS5), which possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, is another critical target for indole-based antiviral compounds. mdpi.com The NS5 protein is indispensable for viral RNA replication, and its inhibition effectively halts the propagation of the virus. mdpi.com Virtual screening and in vitro assays have identified indole-type compounds that reduce the production of DENV-2 NS1 and NS5 proteins, thereby interfering with genome replication and translation. mdpi.com

In the context of other viruses, such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), indole derivatives have also shown significant promise. frontiersin.org Computational and molecular docking studies have identified natural indole compounds as potential inhibitors of key viral enzymes. frontiersin.org For HCV, the NS3/4A protease, a viral enzyme complex crucial for polyprotein processing, is a validated target for indole derivatives. frontiersin.org For HIV, indole compounds have been shown to target the HIV-1 reverse transcriptase and integrase enzymes, both of which are vital for the viral replication cycle. frontiersin.org

While specific data for 3-ethyl-5-methyl-1H-indole is not available, the presence of the core indole scaffold suggests it may exhibit similar antiviral mechanisms by interfering with the function of viral non-structural proteins and enzymes essential for replication. evitachem.com

Table 1: Antiviral Activity of Selected Indole Derivatives

Compound/Derivative Class Virus Target/Mechanism Potency (IC₅₀/EC₅₀) Reference(s)
Indole Alkaloid Derivatives Dengue Virus (DENV), Zika Virus (ZIKV) Interference with viral replication complex (NS4B protein) Low-micromolar range asm.orgnih.gov
Indole-type compound (M78) Dengue Virus-2 (DENV-2) Inhibition of NS5 protein production (replication/translation) Not specified mdpi.com
5,6-dihydroxyindole carboxamide derivative Human Immunodeficiency Virus-1 (HIV-1) Inhibition of HIV-1 integrase 1.4 µM frontiersin.org
Indole Derivative IV Hepatitis C Virus (HCV) Inhibition of HCV replication 1.16 µM frontiersin.org
Indole Derivative V Hepatitis C Virus (HCV) Inhibition of HCV replication 0.6 µM frontiersin.org

Anti-inflammatory Effects at a Cellular and Molecular Level

The anti-inflammatory properties of indole derivatives have been extensively studied, with a significant body of evidence pointing towards their ability to modulate key inflammatory pathways. nih.gov A central mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govkarger.comchemrxiv.org

NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govchemrxiv.orgtandfonline.com Studies on various indole derivatives have demonstrated their capacity to suppress the activation of the NF-κB pathway induced by inflammatory stimuli such as lipopolysaccharide (LPS). chemrxiv.orgtandfonline.com For instance, the indole derivative XCR-5a was shown to inhibit LPS-induced NF-κB activation, leading to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). tandfonline.com Similarly, other indole derivatives have been found to prevent the nuclear translocation of NF-κB, thereby blocking its transcriptional activity. karger.com

The inhibition of the NF-κB pathway by indole derivatives directly impacts the expression of key inflammatory enzymes. Multiple studies have confirmed that indole compounds can suppress the expression of both iNOS and COX-2. karger.comchemrxiv.orgtandfonline.com COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govacs.org By inhibiting COX-2 expression, indole derivatives can effectively reduce prostaglandin (B15479496) production. nih.gov Molecular docking studies have further elucidated this mechanism, showing that certain indole derivatives can bind effectively to the active site of the COX-2 enzyme, suggesting a direct inhibitory interaction. nih.govjrespharm.com

The anti-inflammatory effects of these compounds are also mediated by the reduction of pro-inflammatory cytokine release. Research has consistently shown that treatment with various indole derivatives leads to a significant decrease in the production of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli. nih.govchemrxiv.orgtandfonline.com

Given that this compound possesses the core indole structure, it is highly probable that its anti-inflammatory activity would be mediated through the inhibition of the NF-κB signaling pathway and the subsequent suppression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. nih.govkarger.comchemrxiv.orgtandfonline.com

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

Compound/Derivative Class Model Key Mechanism(s) Effect Reference(s)
XCR-5a LPS-induced primary mouse cells Suppression of NF-κB activation Decreased production of IL-1β, IL-6, TNF-α; Reduced mRNA expression of iNOS and COX-2 tandfonline.com
Indole-3-carbinol (I3C) Doxorubicin-induced myocardial inflammation model Suppression of NF-κB pathway; Activation of Nrf2/ARE pathway Reduced expression of iNOS and COX-2 karger.com
3,3'-Diindolylmethane (DIM) Doxorubicin-induced myocardial inflammation model Inhibition of NF-κB nuclear translocation Reduced production of TNF-α and IL-6 karger.com
N-substituted Indole derivatives (13b, 14b) Carrageenan-induced paw edema Inhibition of COX-2 enzyme Potent anti-inflammatory effect nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide (S3) In vitro COX expression assay Selective inhibition of COX-2 expression Significant anti-inflammatory activity nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Ethyl and Methyl Substituents at C-3 and C-5 on Biological Activity and Reactivity

The ethyl group at the C-3 position and the methyl group at the C-5 position of the indole (B1671886) ring play a significant role in defining the biological activity and chemical reactivity of the molecule. The C-3 position of indole is particularly electron-rich, making it a highly nucleophilic center that readily participates in electrophilic aromatic substitution reactions. nih.govresearchgate.net The presence of an alkyl group, such as ethyl, at this position influences this reactivity.

In the context of biological activity, the size of the alkyl group at C-3 is a critical determinant. For a series of 1H-indole-2-carboxamides evaluated as allosteric modulators of the cannabinoid type 1 (CB1) receptor, it was found that smaller alkyl groups at the C-3 position, such as a hydrogen or a methyl group, were preferred over an ethyl group for potent activity. nih.gov This suggests that the steric bulk of the C3-ethyl group can be detrimental to binding affinity within the allosteric pocket of the CB1 receptor. nih.govacs.org One of the most potent compounds in this class, which featured a propyl group at C3, highlighted the sensitivity of the receptor to the chain length at this position. acs.org

Substituent PositionSubstituentInfluence on Biological ActivityInfluence on ReactivityReference
C-3 EthylCan decrease binding affinity compared to smaller alkyl groups (e.g., in CB1 allosteric modulators).Introduces steric hindrance, which can lower reaction yields. nih.govrsc.org
C-5 MethylElectron-donating nature can modulate overall activity.Can influence stereoselectivity in certain reactions. nih.govrsc.org

Role of N-1 Substitution in Modulating Properties

The nitrogen atom at the N-1 position of the indole ring is a key site for modification, and substitution at this position significantly modulates the molecule's properties. The N-H proton is slightly acidic and can be deprotonated under basic conditions, turning the nitrogen into a nucleophilic center. researchgate.net This allows for the introduction of a wide variety of substituents.

N-1 substitution is a common strategy to alter the biological profile of indole derivatives. nih.gov For instance, N-substituted indoles have been explored for anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov The nature of the substituent at N-1 can introduce new steric and electronic features. An N-ethyl group, for example, introduces both steric bulk and alters the electronic distribution within the indole ring system.

From a reactivity standpoint, the N-1 position is crucial. The presence of the N-H proton can be essential for certain reactions, where it may participate in hydrogen bonding to activate other parts of the molecule. nih.gov In contrast, replacing the N-H proton with an alkyl group like methyl or ethyl removes this capability and can halt or alter the reaction pathway. nih.gov Furthermore, introducing an electron-withdrawing group at the N-1 position can decrease the nucleophilicity of the entire indole ring, particularly at the C-3 position. This strategy can be used to direct the regioselectivity of electrophilic substitution reactions away from C-3 and potentially towards the C-5 position. nih.govbeilstein-journals.org

N-1 ModificationEffect on PropertiesConsequenceReference
Alkylation (e.g., N-ethyl) Removes N-H proton, adds steric bulk.Alters reaction pathways; can introduce new biological activities. nih.govnih.gov
Substitution with Electron-Withdrawing Group Decreases nucleophilicity of the indole ring, especially at C-3.Can alter the regioselectivity of electrophilic substitution reactions. nih.govbeilstein-journals.org
Deprotonation (N-H to N⁻) Creates a nucleophilic center at N-1.Allows for N-alkylation and other substitutions. researchgate.net

Impact of Different Substituents on Indole Core (e.g., Halogens, Methoxy)

The introduction of substituents such as halogens or methoxy (B1213986) groups onto the indole core profoundly affects the electronic properties, reactivity, and biological activity of the resulting molecules. These groups can be strategically placed to fine-tune a compound for a specific application.

Halogens: Halogen atoms, such as chlorine or fluorine, are electron-withdrawing and increase the lipophilicity of the molecule. In SAR studies of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position of the indole ring was found to be a favorable feature for enhancing modulatory potency. nih.gov The position of the halogen is critical; moving a chloro group from the C-5 to the C-6 position was shown to drastically reduce binding affinity for the CB1 allosteric site. acs.org The electron-withdrawing nature of a chlorine atom at the C-7 position is also noted to enhance the lipophilicity and membrane permeability of indole derivatives.

Methoxy Groups: A methoxy group is electron-donating through resonance, which enhances the electron density and reactivity of the indole ring, particularly toward electrophiles. chim.it Methoxy-activated indoles are common motifs in biologically active natural products and are used synthetically to diversify the regiochemical behavior of indoles. chim.it For example, 5-methoxy-1H-indole derivatives have been evaluated for various biological activities, including as anti-malarial agents. chim.it The methoxy group can also influence metabolic stability and binding to enzymatic targets.

The interplay between these substituents and the inherent ethyl and methyl groups of 3-ethyl-5-methyl-1H-indole would create a unique property profile. For example, adding a halogen at C-5 would combine the electron-donating effect of the C-5 methyl group with the electron-withdrawing effect of the halogen, leading to a complex modulation of the ring's electronics and biological interactions.

SubstituentPositionEffect on Indole Core PropertiesBiological Implication ExampleReference
Chloro/Fluoro C-5Electron-withdrawing, increases lipophilicity.Enhances CB1 receptor allosteric modulation. nih.gov
Chloro C-6Electron-withdrawing.Drastically reduces CB1 receptor binding affinity compared to C-5 chloro. acs.org
Chloro C-7Electron-withdrawing, increases lipophilicity.May improve membrane permeability.
Methoxy C-5Electron-donating, enhances ring reactivity.Used to optimize activity in various therapeutic areas (e.g., anti-inflammatory, antiviral). chim.it

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional structure and conformational flexibility of this compound derivatives are critical for their interaction with biological targets. The ethyl group at C-3, in particular, has a significant stereochemical impact due to its size and rotational freedom.

Conformational analysis of related indole alkaloids has shown that the steric bulk of an ethyl group compared to a smaller vinyl group significantly affects the rotational dynamics of adjacent side chains. acs.org The ethyl group's bulk can restrict the conformational space available to the molecule, influencing how it fits into a binding pocket. acs.org This steric hindrance can be a determining factor in biological activity, as seen in the preference for smaller C-3 substituents in CB1 allosteric modulators. nih.gov

Correlation of Molecular Descriptors with Biological or Photophysical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use molecular descriptors to correlate the chemical structure of a compound with its biological activity or physical properties. These descriptors are calculated parameters that quantify various aspects of a molecule's topology, geometry, and electronic structure.

For Biological Activity: A wide range of molecular descriptors are employed in QSAR studies of indole derivatives. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrophilicity index, have been successfully correlated with activities like anticonvulsant effects in other heterocyclic compounds. researchgate.netsci-hub.se A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netsci-hub.se For indole derivatives, descriptors related to hydrophobicity (like XlogP) and steric properties are also crucial for predicting interactions with biological membranes and protein binding sites. mdpi.com

For Photophysical Properties: The electronic properties of indole derivatives make them interesting for photophysical applications. Descriptors derived from theoretical calculations, such as DFT and TD-DFT, are used to predict and understand their absorption and emission spectra. researchgate.net The HOMO and LUMO energies are fundamental in this context, as the HOMO-LUMO gap correlates with the electronic absorption energy. acs.orgnih.gov Modifications to the indole core, such as the introduction of the ethyl and methyl groups, and other substituents like halogens or methoxy groups, will alter these frontier molecular orbital energies and thus tune the photophysical properties. researchgate.netmdpi.com For instance, lowering the symmetry of an indole-based system has been shown to cause a red-shift in absorption and emission, as well as improve the fluorescence quantum yield. researchgate.net

Descriptor TypeExamplesCorrelated PropertySignificanceReference
Quantum Chemical HOMO/LUMO energies, Dipole moment, Electrophilicity indexBiological Activity (e.g., anticonvulsant)Predicts chemical reactivity and kinetic stability. researchgate.netsci-hub.se
Topological/Steric Ovality, Molecular surface areaBiological ActivityDescribes molecular size, shape, and potential for steric hindrance. researchgate.netmdpi.com
Electronic HOMO-LUMO energy gap (ΔE)Photophysical Properties (Absorption/Emission)Relates to the energy of electronic transitions (color and fluorescence). researchgate.netacs.orgnih.gov
Hydrophobicity XlogPDrug-likeness, Membrane permeabilityPredicts how a molecule distributes between aqueous and lipid environments. uni.lu

Emerging Research Applications in Non Clinical Domains

Development as Fluorescent Probes and Labels in Biological Research

The intrinsic fluorescence of the indole (B1671886) nucleus forms the basis for the development of fluorescent probes and labels. While direct studies on the fluorescent properties of 3-ethyl-5-methyl-1H-indole are not extensively documented, research on structurally similar indole derivatives suggests its potential in this area. For instance, the photophysical properties of various 3-substituted indoles have been shown to be sensitive to the polarity of their environment, a key characteristic for a fluorescent probe. rsc.org

Derivatives of indole are known to exhibit tunable fluorescence emission based on the nature and position of substituents on the indole ring. rsc.org These properties are critical for designing probes that can selectively bind to and report on the microenvironment of biological targets. The presence of the ethyl group at the C3 position and the methyl group at the C5 position in this compound can influence its photophysical properties, such as quantum yield and Stokes shift. Computational studies on related molecules like ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate have explored their spectroscopic properties, suggesting their potential as contenders for sensor applications. researchgate.net The synthesis of novel indole derivatives with high fluorescence quantum yields further underscores the potential of this class of compounds as fluorescent probes for biological imaging and sensing. researchgate.net

Applications as Chemical Sensors for Specific Analytes

The electron-rich nature of the indole ring system makes it an excellent platform for the design of chemical sensors. Indole-based compounds have been effectively utilized for the detection of various metal ions and other analytes. researchgate.net The binding of an analyte to a functionalized indole can induce a change in its photophysical properties, leading to a detectable colorimetric or fluorescent response.

While specific research on this compound as a chemical sensor is nascent, the principles established with other indole derivatives are applicable. For example, indole-based sensors have been developed for the detection of metal ions like Fe³⁺, Cu²⁺, and Hg²⁺. openmedicinalchemistryjournal.com The design of such sensors often involves incorporating specific chelating groups onto the indole scaffold that can selectively bind to the target analyte. A study on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate highlighted its potential for sensor applications based on its spectroscopic properties. researchgate.net The functional groups on this compound could be chemically modified to create selective binding sites for specific analytes, paving the way for its use in environmental monitoring and biological sensing.

Material Science Applications in Optoelectronics

The unique electronic and optical properties of indole derivatives have made them attractive candidates for applications in material science, particularly in the field of optoelectronics. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Indole derivatives are being explored as materials for various layers in OLEDs, including as host materials for the emissive layer. The optical and electronic properties of indole-containing compounds, such as their high photoluminescence quantum yields and charge-transporting capabilities, are advantageous for OLED applications. rsc.orgrsc.org Theoretical and experimental studies on compounds like ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate suggest their potential as promising contenders for organic light-emitting diodes. researchgate.net The introduction of substituents like the ethyl and methyl groups in this compound can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize the performance of OLED devices.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, indole derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). These compounds can act as the sensitizer (B1316253) (dye) that absorbs light and injects electrons into the semiconductor material. The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye. Research on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate has indicated its potential for use in solar cell applications. researchgate.net The structural modifications of the indole core, such as the inclusion of ethyl and methyl groups in this compound, can influence the absorption spectrum and energy levels of the molecule, which are critical parameters for designing efficient sensitizers for DSSCs.

PropertyRelevance to OptoelectronicsFinding for Related Indole Derivatives
Photoluminescence Essential for the emissive layer in OLEDs.Indole-benzimidazole compounds exhibit tunable photophysical properties. rsc.org
HOMO/LUMO Energy Levels Determines charge injection and transport in OLEDs and DSSCs.Can be tuned by substituents on the indole ring. rsc.org
Light Absorption Spectrum Critical for the efficiency of light harvesting in DSSCs.Indole derivatives can be designed to absorb in specific regions of the solar spectrum.
Charge Carrier Mobility Affects the efficiency of charge transport in electronic devices.Indole-based materials can exhibit good charge-transporting properties.

This table summarizes the potential of this compound in optoelectronics based on findings from related indole derivatives.

Role as Versatile Building Blocks in Complex Organic Synthesis

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis. ijpsjournal.comresearchgate.net Substituted indoles like this compound serve as valuable starting materials for the construction of more complex and biologically active molecules. The reactivity of the indole ring allows for a variety of chemical transformations, making it a versatile building block. researchgate.net

Synthesis of Alkaloid Analogues and Natural Product Mimics

Indole alkaloids are a large and diverse class of natural products with a wide range of biological activities. ijpsjournal.com The synthesis of analogues of these natural products is a key strategy in drug discovery. Substituted indoles are crucial precursors in these synthetic endeavors. For example, various indole derivatives are used in the total synthesis of complex alkaloids. beilstein-journals.org The presence of the ethyl group at the C3 position and the methyl group at the C5 position of this compound provides specific points for further functionalization, enabling the synthesis of a diverse range of alkaloid analogues and natural product mimics. nih.gov The development of new synthetic methods continually expands the utility of such building blocks in creating novel molecular architectures with potential therapeutic applications.

Synthetic StrategyApplication in Alkaloid SynthesisRelevance of this compound
Fischer Indole Synthesis A classic method for constructing the indole core of many alkaloids.The core structure is already present.
Palladium-catalyzed Cross-Coupling Used to functionalize the indole ring at various positions.The C2 and other positions can be further modified.
Cyclization Reactions To build additional rings onto the indole scaffold.Can be used to construct polycyclic alkaloid skeletons.
Functional Group Interconversion To modify existing substituents for further reactions.The ethyl and methyl groups can be chemically altered.

This table illustrates the synthetic utility of the this compound scaffold in the synthesis of complex molecules like alkaloid analogues.

Potential in Agrochemical Research as Plant Growth Regulators or Pest Control Agents (excluding specific formulations or field trials)

The indole scaffold is a fundamental structural motif in a vast array of biologically active compounds, including those with significant applications in agriculture. ajchem-b.com While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the known bioactivities of structurally related indole derivatives provide a strong basis for exploring its potential in this domain. The unique substitution pattern of an ethyl group at the 3-position and a methyl group at the 5-position may confer specific properties relevant to plant growth regulation and pest control.

Indole compounds are pivotal in regulating plant growth and development, with indole-3-acetic acid (IAA) being the most prominent natural auxin. frontiersin.orgnih.gov These compounds can stimulate the formation of roots and fruits and enhance plant resilience to both biotic and abiotic stresses. frontiersin.orgnih.govresearchgate.net The mechanism often involves mimicking natural plant hormones or influencing their signaling pathways. frontiersin.orgnih.gov Research on various indole analogs has demonstrated that substitutions on the indole ring can modulate their plant growth-regulating activity. For instance, some synthetic indole derivatives have been shown to either promote or inhibit root growth in model plants like Arabidopsis thaliana, depending on their structure and concentration. nih.gov The potential of this compound as a plant growth regulator would likely stem from its structural similarity to IAA, potentially allowing it to interact with auxin receptors and signaling components.

In addition to plant growth regulation, indole derivatives have emerged as promising candidates for pest control agents, exhibiting a broad spectrum of activities including insecticidal, fungicidal, and bactericidal properties. ajchem-b.comnih.govrjptonline.org The introduction of different functional groups to the indole core can significantly enhance these activities. For example, studies have shown that certain synthetic indole derivatives possess potent insecticidal activity against significant agricultural pests like Plutella xylostella (diamondback moth). nih.govresearchgate.net One study highlighted that the compound 1-(1H-indol-3-yl)hexan-1-one displayed high toxicity against P. xylostella larvae. nih.gov Furthermore, halogenated indoles have demonstrated notable nematicidal and insecticidal activities against pests such as Bursaphelenchus xylophilus and Meloidogyne incognita. researchgate.net

The antimicrobial potential of indole derivatives is also well-documented. rjptonline.orgsmolecule.com For instance, the endophytic fungus Fusarium sambucinum produces angularly prenylated indole alkaloids that show potent inhibitory effects against various plant-pathogenic bacteria and fungi. acs.org A structurally related compound, 3-ethyl-2-methyl-1H-indole-5-carboxylic acid, has been noted for its potential in developing new agrochemicals for pest control due to its antimicrobial properties. smolecule.com This suggests that the core indole structure, with alkyl substitutions like those in this compound, could be a viable backbone for developing new pest management agents.

Table of Agrochemical Activities of Representative Indole Derivatives

Compound/Derivative ClassActivityTarget Organism/PlantKey Findings
Indole-3-acetic acid (IAA)Plant Growth RegulatorPlantsThe primary natural auxin, crucial for various aspects of plant growth and development. frontiersin.orgnih.govnih.gov
Halogenated Indoles (e.g., 5-iodoindole)Nematicidal, InsecticidalBursaphelenchus xylophilus, Meloidogyne incognita, Tenebrio molitorExhibited in vitro anthelmintic and insecticidal activities. researchgate.net
1-(1H-indol-3-yl)hexan-1-oneInsecticidalPlutella xylostellaShowed high toxicity and reduced leaf consumption by the pest. nih.gov
Angularly Prenylated Indole AlkaloidsAntimicrobial, LarvicidalPlant-pathogenic bacteria and fungi, Helicoverpa armigeraDemonstrated potent inhibitory and larvicidal effects. acs.org
3-Ethyl-2-methyl-1H-indole-5-carboxylic acidAntimicrobialBacteria and FungiNoted for potential in developing new agrochemicals for pest control. smolecule.com

Future Research Directions and Unresolved Challenges

Development of Highly Regioselective and Sustainable Synthetic Routes for Complex Derivatives

A primary hurdle in the study of 3-ethyl-5-methyl-1H-indole is the development of efficient and precise synthetic methodologies. While classic methods like the Fischer and Nenitzescu indole (B1671886) syntheses are foundational for creating indole rings, achieving specific substitution patterns, such as in this compound, demands high regioselectivity. numberanalytics.comrsc.org Future research must focus on creating synthetic routes that are not only high-yielding but also sustainable and scalable.

One promising avenue is the advancement of modern catalytic systems. Transition-metal catalysis, for instance, could enable the direct and controlled introduction of ethyl and methyl groups onto the indole core. Another area of potential is flow synthesis, which offers benefits like rapid reaction times and enhanced safety, making it suitable for industrial-scale production. eurekalert.org The development of green chemistry approaches, utilizing less hazardous solvents and reagents, will also be crucial for the sustainable production of this compound. openmedicinalchemistryjournal.com

Key Research Objectives:

Investigate and optimize catalyst systems (e.g., palladium, copper, rhodium-based) for the regioselective synthesis of this compound.

Develop and validate continuous flow synthesis protocols to enable safe and efficient scale-up.

Explore biocatalytic routes using engineered enzymes for a more environmentally benign synthesis.

Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level

The indole nucleus is a well-known "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes. mdpi.com However, for this compound specifically, there is a lack of data on its biological interactions. Understanding how the ethyl group at the 3-position and the methyl group at the 5-position influence binding affinity and selectivity is a critical unresolved challenge.

Future investigations should employ a combination of experimental and computational techniques to map these interactions at an atomic level. High-throughput screening of this compound against various biological targets could identify potential therapeutic areas. nih.gov For any identified interactions, advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information of the compound bound to its target protein. researchgate.net This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective derivatives.

Exploration of Novel Non-Pharmacological Applications

Beyond its potential in medicine, the unique electronic properties of the indole ring suggest that this compound could have applications in materials science. creative-proteomics.com The electron-rich nature of the indole system makes it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net The specific substitution pattern of this compound may tune these electronic properties in useful ways.

Further research should explore the potential of this compound in the development of new polymers, dyes, and sensors. Its utility as a corrosion inhibitor for metals, a known application for some indole derivatives, is another area ripe for investigation. openmedicinalchemistryjournal.com

Potential Non-Pharmacological Applications:

Organic Electronics: As a building block for conductive polymers or as a component in organic semiconductors.

Materials Science: Incorporation into novel polymers to enhance thermal or mechanical properties.

Corrosion Inhibition: As a protective coating for metals in industrial applications.

Integrated Computational and Experimental Approaches for Rational Design

To accelerate the discovery process and reduce reliance on costly and time-consuming trial-and-error experimentation, a synergistic approach integrating computational modeling and experimental validation is essential. researchgate.net Computational tools can predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives.

Molecular docking simulations can predict how the molecule might bind to various protein targets, helping to prioritize experimental screening efforts. dergipark.org.trnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of indole derivatives with their biological activity, guiding the design of new analogues with improved properties. nih.gov These in silico predictions must then be validated through targeted synthesis and experimental testing, creating a feedback loop that refines the computational models and leads to a more rational design of new compounds. researchgate.net

Computational Method Application for this compound Research Potential Outcome
Molecular DockingPredict binding modes and affinities to biological targets (e.g., enzymes, receptors). dergipark.org.trIdentification of potential therapeutic targets and initial lead compounds.
Density Functional Theory (DFT)Calculate electronic properties, reactivity, and spectroscopic signatures. researchgate.netUnderstanding of chemical stability and potential for use in materials science.
Molecular Dynamics (MD)Simulate the dynamic behavior of the compound and its interaction with targets over time. dergipark.org.trInsight into the stability of ligand-protein complexes.
QSARDevelop models correlating chemical structure with biological activity. nih.govRational design of new derivatives with enhanced potency or selectivity.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. dergipark.org.trEarly assessment of drug-likeness and potential liabilities.

Challenges in Scale-Up and Industrial Application of Research Findings

A significant challenge in translating laboratory discoveries into real-world applications is the ability to scale up the synthesis of the target compound in a cost-effective and environmentally responsible manner. For this compound, several potential obstacles must be addressed.

Key Industrial-Scale Challenges:

Cost-Effectiveness: Sourcing inexpensive starting materials and optimizing reaction conditions to maximize yield.

Process Optimization: Ensuring consistent product quality and purity at a large scale. acs.org

Waste Management: Developing green synthetic routes that minimize hazardous byproducts.

Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for any potential therapeutic or industrial application.

Q & A

How can I optimize the synthesis of 3-ethyl-5-methyl-1H-indole derivatives for improved yield and purity?

Advanced synthesis often involves multi-step reactions with careful control of conditions. For example, iodine-catalyzed electrophilic substitutions (e.g., for similar indole derivatives) show that catalyst loading (5–10 mol% I₂) and temperature (40–80°C) critically influence yields. Solvent selection (e.g., MeCN vs. acetic acid) and reaction duration (5–24 hours) also play roles, as seen in optimization tables for trifluoroethyl-substituted indoles . Basic synthesis routes may start with alkylation of indole precursors, while advanced approaches employ cross-coupling or regioselective functionalization.

What methodological strategies are used to analyze contradictory biological activity data for this compound analogs?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require systematic validation. Researchers should:

  • Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity).
  • Compare structural analogs (e.g., 5-nitro or 5-chloro substitutions) to isolate substituent effects .
  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
  • Apply statistical tools (e.g., dose-response curves, IC₅₀ calculations) to quantify potency variations .

How do substituent positions (e.g., 3-ethyl vs. 5-methyl) influence the compound’s interaction with biological targets?

Structure-activity relationship (SAR) studies reveal that:

  • 3-Ethyl groups enhance lipophilicity, potentially improving membrane permeability in enzyme inhibition assays .
  • 5-Methyl groups may sterically hinder binding to hydrophobic pockets in receptors, as observed in indole-based kinase inhibitors .
    Advanced methods include molecular docking simulations to predict binding affinities and mutagenesis studies to validate interaction sites .

What advanced analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C3 vs. C5 substitution) and detects byproducts .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, especially for halogenated analogs (e.g., 4-bromo derivatives) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for methoxy-substituted indoles .

How can I address low yields in the Friedel-Crafts alkylation of this compound?

Low yields may stem from:

  • Electron-deficient indole rings : Activate the substrate using Lewis acids (e.g., AlCl₃) or optimize solvent polarity .
  • Competing side reactions : Introduce protecting groups (e.g., SEM for NH) to prevent undesired alkylation at reactive sites .
  • Temperature control : Lower temperatures (e.g., 0°C) may reduce polymerization in electrophilic substitutions .

What in vitro models are suitable for evaluating the anticancer potential of this compound analogs?

  • Cell line panels : Use diverse cancer lines (e.g., MCF-7, HeLa) to assess selectivity.
  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates .
  • Migration/invasion assays : Test anti-metastatic potential using Boyden chambers .
  • Combination studies : Screen with standard chemotherapeutics (e.g., doxorubicin) for synergistic effects .

How do solvent polarity and pH affect the stability of this compound during storage?

  • Polar solvents (e.g., DMSO) : Stabilize via hydrogen bonding but may accelerate hydrolysis at acidic pH .
  • Nonpolar solvents (e.g., hexane) : Reduce oxidation but risk precipitation.
  • pH 6–8 : Optimal for aqueous suspensions; avoid extremes to prevent indole ring degradation .

What computational tools can predict the metabolic pathways of this compound derivatives?

  • ADMET predictors (e.g., SwissADME) : Estimate CYP450 metabolism and bioavailability .
  • Density Functional Theory (DFT) : Models electron distribution for sites prone to oxidation (e.g., C5 methyl groups) .
  • Molecular dynamics simulations : Track interactions with hepatic enzymes like UDP-glucuronosyltransferases .

How can I resolve spectral overlap in the ¹H NMR analysis of this compound analogs?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (δ 6.8–7.5 ppm) and alkyl chains .
  • Deuterated solvents : Use DMSO-d₆ to sharpen NH peaks (δ ~11 ppm) .
  • Variable temperature NMR : Suppress exchange broadening in rotameric ethyl groups .

What green chemistry approaches are applicable to the synthesis of this compound?

  • Catalyst recycling : Recover I₂ or FeCl₃ via sublimation or filtration .
  • Solvent-free conditions : Use microwave irradiation for cyclization steps .
  • Biocatalysis : Explore enzymatic alkylation to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.